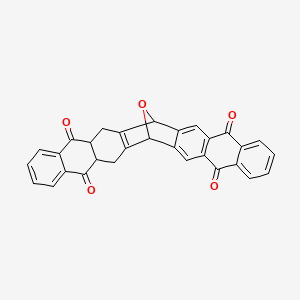
5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone is a complex organic compound with a unique structure. It is characterized by its heptacene backbone, which is a polycyclic aromatic hydrocarbon consisting of seven linearly fused benzene rings. The compound also features an epoxy group and multiple ketone functionalities, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone typically involves multi-step organic reactions The process begins with the preparation of the heptacene backbone, which can be achieved through cyclization reactions of suitable precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the heptacene backbone can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone involves its interaction with specific molecular targets. The epoxy group and ketone functionalities allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The heptacene backbone also contributes to its ability to intercalate with DNA, potentially affecting gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6A,7,7A,15A,16,16A-Hexahydro-6,8,15,17-heptacenetetrone: This compound shares a similar heptacene backbone but lacks the epoxy group.
7,16-Epoxyheptacene-5,9,14,18-tetrone: Similar in structure but with variations in the degree of hydrogenation and functional groups.
Uniqueness
5a,6,7,16,17,17a-Hexahydro-7,16-epoxyheptacene-5,9,14,18-tetrone is unique due to its combination of an epoxy group and multiple ketone functionalities on a heptacene backbone. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
104157-30-4 |
|---|---|
Molekularformel |
C30H18O5 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
31-oxaoctacyclo[14.14.1.02,15.04,13.06,11.017,30.019,28.021,26]hentriaconta-2,4(13),6,8,10,14,17(30),21,23,25-decaene-5,12,20,27-tetrone |
InChI |
InChI=1S/C30H18O5/c31-25-13-5-1-2-6-14(13)26(32)18-10-22-21(9-17(18)25)29-23-11-19-20(12-24(23)30(22)35-29)28(34)16-8-4-3-7-15(16)27(19)33/h1-10,19-20,29-30H,11-12H2 |
InChI-Schlüssel |
FWWAJRGXMDAZKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(CC3=C1C4C5=CC6=C(C=C5C3O4)C(=O)C7=CC=CC=C7C6=O)C(=O)C8=CC=CC=C8C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




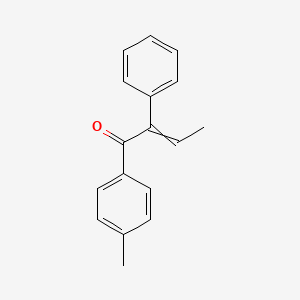
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
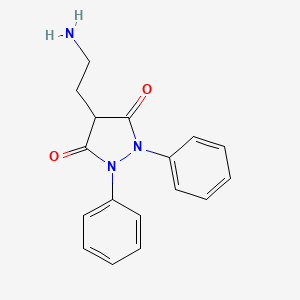
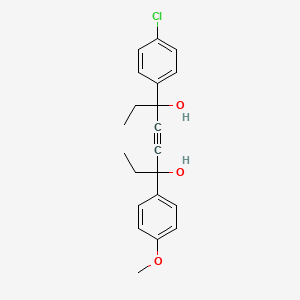
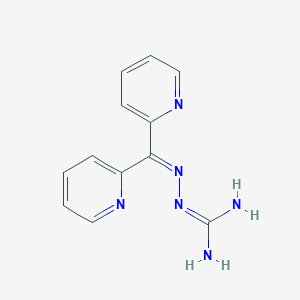
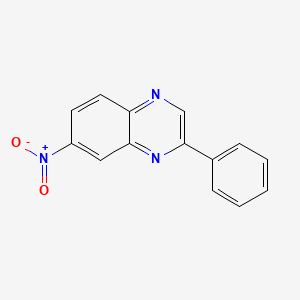
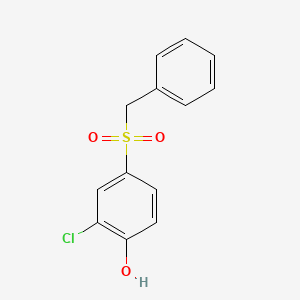
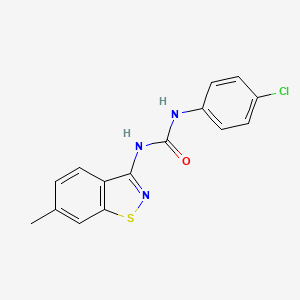
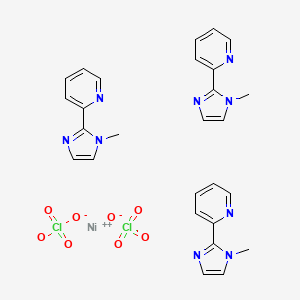
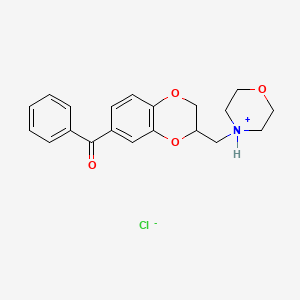
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
